molecular formula C5H4N4O2 B8565381 5-Aminooxazolo[4,5-d]pyrimidin-2(3H)-one

5-Aminooxazolo[4,5-d]pyrimidin-2(3H)-one

Cat. No. B8565381
M. Wt: 152.11 g/mol
InChI Key: IYZHFWGYNVUBSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Aminooxazolo[4,5-d]pyrimidin-2(3H)-one is a useful research compound. Its molecular formula is C5H4N4O2 and its molecular weight is 152.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Aminooxazolo[4,5-d]pyrimidin-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Aminooxazolo[4,5-d]pyrimidin-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Aminooxazolo[4,5-d]pyrimidin-2(3H)-one

Molecular Formula

C5H4N4O2

Molecular Weight

152.11 g/mol

IUPAC Name

5-amino-3H-[1,3]oxazolo[4,5-d]pyrimidin-2-one

InChI

InChI=1S/C5H4N4O2/c6-4-7-1-2-3(8-4)9-5(10)11-2/h1H,(H3,6,7,8,9,10)

InChI Key

IYZHFWGYNVUBSS-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=N1)N)NC(=O)O2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,4-Diamino-pyrimidin-5-ol (500 mg, 3.97 mmol) [prepared according to the method of Hull. J. Chem. Soc. 1956, 2033-2035] was suspended in DMF (10 mL). To this was added consecutively NaH (86.7 mg, 3.77 mmol) and CDI (707 mg, 4.36 mmol), and the reaction mixture was heated with vigorous stirring at 60° C. for 3 h. The mixture was cooled to ambient temperature, and then quenched with water (25 mL). The solvent and water were removed via rotary evaporation, and the residue was then triturated in water (5 mL). The solid was then collected by filtration and dried, affording 230 mg (38%): 1H NMR (400 MHz, d6-DMSO) δ 11.90 (br s, 1H), 7.72 (br s, 1H), 6.72 (s, 2H); Analysis calc'd for C5H4N4O2.0.2H2O: C, 38.56; H, 2.85; N, 35.98. Found: C, 39.01; H, 2.71; N, 35.58; [M+H]+ m/z 153.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
86.7 mg
Type
reactant
Reaction Step Two
Name
Quantity
707 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2,4-Diamino-pyrimidin-5-ol (500 mg, 3.97 mmol) [prepared according to the method of Hull. J. Chem. Soc. 1956, 2033-2035] was suspended in DMF (10 mL). To this was added consecutively NaH (86.7 mg, 3.77 mmol) and CDI (707 mg, 4.36 mmol), and the reaction mixture was heated with vigorous stirring at 60° C. for 3 h. The mixture was cooled to ambient temperature, and then quenched with water (25 mL). The solvent and water were removed via rotary evaporation, and the residue was then triturated in water (5 mL). The solid was then collected by filtration and dried, affording 230 mg (38%): 1H NMR (400 MHz, d6-DMSO) δ 11.90 (br s, 1H), 7.72 (br s, 1H), 6.72 (s, 2H); Analysis calc'd for C5H4N4O2.0.2; H2O: C, 38.56; H, 2.85; N, 35.98. Found: C, 39.01; H, 2.71; N, 35.58; [M+H]+ m/z 153.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
86.7 mg
Type
reactant
Reaction Step Two
Name
Quantity
707 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

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